An In-depth Technical Guide to 2-Pentanethiol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Pentanethiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-pentanethiol. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Identity and Properties
2-Pentanethiol, also known as sec-amyl mercaptan, is an organosulfur compound with a distinct and potent odor.[1] It is a colorless to pale yellow liquid at room temperature.[1]
Chemical Structure
The structure of 2-pentanethiol consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.
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IUPAC Name: pentan-2-thiol[2]
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Synonyms: 2-Mercaptopentane, 1-Methylbutanethiol, sec-Amyl mercaptan[2]
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CAS Number: 2084-19-7[3]
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Molecular Formula: C₅H₁₂S[4]
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SMILES: CCCC(C)S[2]
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InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-pentanethiol is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 104.21 g/mol | [4] |
| Boiling Point | 116-118 °C | [4] |
| Melting Point | -169 °C | |
| Density | 0.827 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.441 | |
| Flash Point | 15 °C | |
| Vapor Pressure | 23.2 mmHg at 25°C | |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis and common reactions of 2-pentanethiol.
Synthesis of 2-Pentanethiol
Two common methods for the synthesis of 2-pentanethiol are the reaction of 2-bromopentane with sodium hydrosulfide and the thiourea-mediated synthesis from 2-pentanol.[4]
2.1.1. From 2-Bromopentane (Nucleophilic Substitution)
This method involves the Sₙ2 reaction of 2-bromopentane with a sulfur nucleophile.
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Materials: 2-bromopentane, sodium hydrosulfide (NaSH), ethanol, water, diethyl ether, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.
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Slowly add 2-bromopentane to the stirred solution.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude 2-pentanethiol by fractional distillation.[4]
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2.1.2. From 2-Pentanol (Thiourea-Mediated Synthesis)
This widely used industrial method proceeds through the formation of an isothiouronium salt followed by hydrolysis.[4]
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Materials: 2-pentanol, thiourea, hydrochloric acid, sodium hydroxide, diethyl ether.
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Procedure:
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In a round-bottom flask, mix 2-pentanol and concentrated hydrochloric acid.
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Add thiourea to the mixture and stir at room temperature until an isothiouronium salt precipitates.
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Filter the salt and wash it with cold diethyl ether.
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In a separate flask, dissolve the isothiouronium salt in water and add a solution of sodium hydroxide.
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Heat the mixture to reflux to hydrolyze the salt to 2-pentanethiol.
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Cool the reaction mixture and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent and purify the product by fractional distillation.[4]
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Key Reactions of 2-Pentanethiol
2.2.1. Oxidation to Dipentyl Disulfide
Thiols can be oxidized to disulfides using mild oxidizing agents.[1]
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Materials: 2-pentanethiol, iodine, methanol, sodium thiosulfate solution.
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Procedure:
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Dissolve 2-pentanethiol in methanol in a flask.
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Slowly add a solution of iodine in methanol to the stirred thiol solution until a persistent yellow color is observed.
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Monitor the reaction by TLC.
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Once the reaction is complete, quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.
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Remove the methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain dipentyl disulfide.
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2.2.2. Synthesis of a Thioether (S-alkylation)
The thiol group of 2-pentanethiol is nucleophilic and can react with alkyl halides to form thioethers.[1]
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Materials: 2-pentanethiol, sodium hydroxide, an alkyl halide (e.g., methyl iodide), ethanol.
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Procedure:
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In a round-bottom flask, dissolve 2-pentanethiol in ethanol.
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Add a solution of sodium hydroxide in ethanol to the flask to form the thiolate.
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Slowly add the alkyl halide to the stirred solution.
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Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC or GC-MS.
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After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent. Purify the resulting thioether by column chromatography or distillation.
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Mandatory Visualizations
Logical Relationship of 2-Pentanethiol Properties
Caption: Logical relationships of 2-Pentanethiol's core attributes.
Experimental Workflow for Synthesis from 2-Bromopentane
Caption: Workflow for the synthesis of 2-Pentanethiol.
